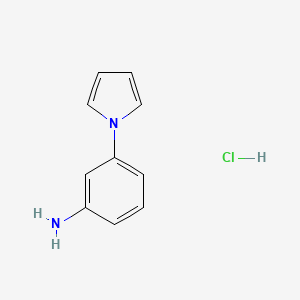

3-(1H-pyrrol-1-yl)aniline hydrochloride

Overview

Description

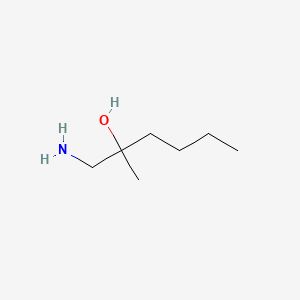

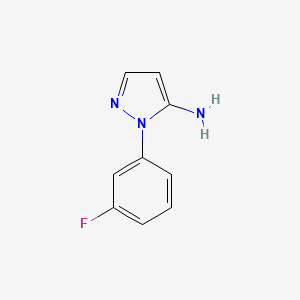

“3-(1H-pyrrol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1324087-02-6 . Its molecular weight is 194.66 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

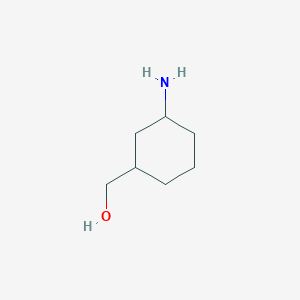

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.

Physical and Chemical Properties Analysis

“this compound” is a powder . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Comparative Study of Polyaniline and Polypyrrole

A study compared the preparation of polyaniline and polypyrrole through the oxidation of aniline and pyrrole, respectively, highlighting similarities in their oxidations and proposing optimal stoichiometry for the reactions. The study also discussed the conductivities and types of protonation of these polymers, providing insights into their potential applications in various fields due to their conductive properties (Blinova et al., 2007).

Isomeric Studies of Chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline

Research on isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline compounds revealed differences in chlorine substitution positions and their impact on molecular structure. This work contributes to the understanding of basic iminopyrrole structures and their potential for creating materials with specific properties (Su et al., 2013).

Magnetic Nanoparticle-based Drug Delivery System

A study developed a magnetic nanoparticle-based delivery system using a polymer coated on Fe3O4 cores to enhance the therapeutic capacity of BCNU, a brain tumor treatment compound. This innovative approach promises more effective tumor treatment by concentrating the drug at targeted sites, potentially reducing chemotherapy side effects (Hua et al., 2011).

Docking and QSAR Studies for c-Met Kinase Inhibitors

Research involving docking and QSAR studies for various aniline derivatives as c-Met kinase inhibitors offered insights into molecular features contributing to high inhibitory activity. This work underscores the importance of computational methods in designing and optimizing potential therapeutic agents (Caballero et al., 2011).

Conductive Polymers and Their Applications

The oxidative polymerization of aniline and its subsequent transformations into polyaniline were explored, revealing the process's redox nature and its implications for applications in energy storage, optics, and more. This foundational research provides a basis for developing new materials with tailored electrical properties (Gospodinova & Terlemezyan, 1998).

Safety and Hazards

Mechanism of Action

Mode of Action

The exact mode of action of 3-(1H-pyrrol-1-yl)aniline hydrochloride is currently unknown due to the lack of specific studies on this compound . It’s worth noting that compounds with similar structures have been observed to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .

Biochemical Analysis

Biochemical Properties

3-(1H-pyrrol-1-yl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are crucial for understanding its role in biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, this compound can impact cellular metabolism by modulating metabolic pathways and enzyme activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical changes that affect its activity and function. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism. By modulating enzyme activities, this compound can alter the flow of metabolites through different biochemical routes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the localization and accumulation of this compound within specific cellular compartments. Understanding these processes is vital for elucidating the compound’s effects on cellular function .

Properties

IUPAC Name |

3-pyrrol-1-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h1-8H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNKYQVJWBHBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromopyrazolo[1,5-a]pyrazine](/img/structure/B1527041.png)

![6-Hydrazinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527042.png)

![cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole](/img/structure/B1527044.png)